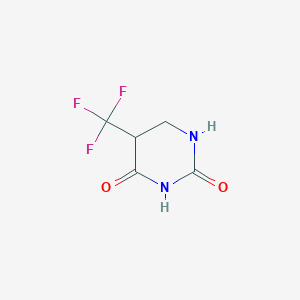

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are significant in various fields, particularly in medicinal chemistry, due to their diverse biological activities. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione can be efficiently achieved through the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. For instance, the reaction can be catalyzed by nano-cellulose/BF3/Fe3O4, which provides high yields under mild conditions . The reaction is typically carried out in ethanol, a green and commercially available solvent, at room temperature.

Industrial Production Methods

In industrial settings, the Biginelli reaction is often optimized for large-scale production. The use of heterogeneous catalysts, such as metal oxide nanoparticles or supported solid acids, allows for easy recovery and recycling of the catalyst, making the process more sustainable and cost-effective . Solvent-free conditions can also be employed to further enhance the reaction efficiency and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives with different substituents.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidine ring.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Applications De Recherche Scientifique

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mécanisme D'action

The biological activity of 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluorouracil: A well-known anticancer agent that also contains a fluorinated pyrimidine ring.

Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with similar biological activities.

Uniqueness

The presence of the trifluoromethyl group in 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione distinguishes it from other similar compounds. This group enhances the compound’s chemical stability and biological activity, making it a more potent and versatile molecule for various applications.

Activité Biologique

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione (CAS No. 2145-56-4) is a heterocyclic compound belonging to the dihydropyrimidinone class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer and antimicrobial agent. The trifluoromethyl group enhances its chemical stability and biological activity, making it a significant molecule for research and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 182.10 g/mol

- CAS Registry Number : 2145-56-4

Synthesis

The synthesis of this compound can be effectively achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under mild conditions. This method is notable for its efficiency and high yield.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have demonstrated that derivatives of 5-(Trifluoromethyl)dihydropyrimidine exhibit significant antitumor properties. For instance, a study synthesized a series of pyrimidine derivatives that acted as EGFR inhibitors. The most potent compound showed IC values against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells ranging from 0.35 μM to 5.12 μM . Additionally, this compound induced early apoptosis in A549 cells and caused cell cycle arrest in the G2/M phase .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited notable activity against various bacterial strains including E. coli and S. aureus, with some derivatives demonstrating significant bacteriostatic effects . The presence of the trifluoromethyl group is believed to enhance the binding affinity to microbial targets.

The mechanism through which 5-(Trifluoromethyl)dihydropyrimidine exerts its biological effects primarily involves interaction with specific enzymes and receptors. For example, it has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, which contributes to its anticancer activity.

Case Studies and Research Findings

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h2H,1H2,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYJXCFDMOGNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274473 | |

| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2145-56-4 | |

| Record name | 5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.